trans-Calcitriol trans-Calcitriol The physiologically active form of vitamin D. It is formed primarily in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (CALCIFEDIOL). Its production is stimulated by low blood calcium levels and parathyroid hormone. Calcitriol increases intestinal absorption of calcium and phosphorus, and in concert with parathyroid hormone increases bone resorption.
Brand Name: Vulcanchem
CAS No.: 73837-24-8
VCID: VC21337498
InChI: InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1
SMILES: CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol

trans-Calcitriol

CAS No.: 73837-24-8

Cat. No.: VC21337498

Molecular Formula: C27H44O3

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

trans-Calcitriol - 73837-24-8

CAS No. 73837-24-8
Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
IUPAC Name (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1
Standard InChI Key GMRQFYUYWCNGIN-DRQJEBLXSA-N
Isomeric SMILES C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Canonical SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Appearance White to Off-White Solid
Colorform Colorless, crystalline solid
White crystalline powde
Melting Point 111-115 °C

Molecular Characteristics and Structure

Trans-calcitriol is chemically characterized as the impurity of calcitriol, which is the hormonally active form of vitamin D3 that activates the vitamin D receptor (VDR). As an active metabolite of vitamin D3, its structure and properties are fundamental to understanding its biological activity .

Chemical Identity

Trans-calcitriol exhibits specific molecular characteristics that define its biological activity. These characteristics include:

ParameterValue
Molecular FormulaC27H44O3
Molecular Weight416.6365
StereochemistryABSOLUTE
Defined Stereocenters6/6
E/Z Centers2
Charge0

The compound has a specific chemical structure with 6 defined stereocenters and 2 E/Z centers, contributing to its unique biological activities. The absolute stereochemistry is critical for its ability to interact with cellular receptors and exert its physiological effects .

Structural Representation

The SMILES notation for trans-calcitriol is: [H][C@@]12CCC@H[C@@]1(C)CCC\C2=C/C=C3\CC@@HCC@HC3=C .

This complex structure allows trans-calcitriol to function as a ligand for the vitamin D receptor, enabling it to regulate various cellular processes including calcium absorption and bone metabolism. The precise arrangement of atoms and functional groups is essential for its biological activity .

Physiological Functions

Trans-calcitriol serves as a crucial regulator of multiple physiological processes, with its primary role being the regulation of calcium and phosphorus homeostasis.

Role in Calcium Metabolism

Trans-calcitriol is formed primarily in the kidney through enzymatic hydroxylation of 25-hydroxycholecalciferol (calcifediol). Its production is stimulated by low blood calcium levels and parathyroid hormone. Once activated, trans-calcitriol increases intestinal absorption of calcium and phosphorus, and in concert with parathyroid hormone, increases bone resorption to maintain optimal serum calcium levels .

These effects are mediated through the vitamin D receptor (VDR), which functions as a transcription factor regulating gene expression. Research has demonstrated that trans-calcitriol has a binding affinity of approximately 0.22 nM (Kd) to the VDR, indicating its potent biological activity .

Central Nervous System Activity

Beyond its classical role in calcium metabolism, trans-calcitriol also exhibits activity in the central nervous system. Circulating trans-calcitriol can cross the blood-brain barrier to a limited extent, and evidence suggests that the brain itself may possess the capacity to synthesize trans-calcitriol locally. This indicates potential neuroregulatory functions that extend beyond traditional calcium homeostasis .

Gene Expression Regulation

Trans-calcitriol functions as a powerful regulator of gene expression across multiple cell types. DNA microarray analysis has revealed that trans-calcitriol modulates the expression of numerous genes in various tissues, including:

  • Osteoblastic cells, where it regulates osteocalcin production

  • Colon carcinoma cells, affecting multiple gene networks

  • Prostate cancer cells, where it inhibits fatty acid synthase expression

  • Breast and squamous cell carcinoma, regulating amphiregulin expression

These genomic effects underscore the pleiotropic nature of trans-calcitriol's biological actions, extending far beyond simple calcium regulation .

Pharmacokinetics

The pharmacokinetic profile of trans-calcitriol varies based on the route of administration, dosage, and patient population characteristics. Understanding these parameters is crucial for optimal clinical application.

Maximum Plasma Concentration (Cmax)

Trans-calcitriol exhibits different maximum plasma concentrations depending on administration route and dosage. Available data indicates significant variability in Cmax values:

Administration RouteDoseCmaxPopulation
Oral38 μg 3 times/week1100 pg/mLAdult patients (co-administered with paclitaxel)
Topical3 μg/g 2 times/day73.18 pg/mLAdolescent patients with dermatological conditions
Topical3 μg/g single dose75.74 pg/mLAdolescent patients with dermatological conditions

These data demonstrate that oral administration results in substantially higher plasma concentrations compared to topical application, which is expected due to differences in bioavailability between these routes .

Area Under the Curve (AUC)

The total drug exposure, as measured by area under the plasma concentration-time curve (AUC), also varies based on administration route:

Administration RouteDoseAUCPopulation
Oral38 μg 3 times/week8100 pg×h/mLAdult patients (co-administered with paclitaxel)
Topical3 μg/g 2 times/day737.74 pg×h/mLAdolescent patients
Topical3 μg/g single dose764.74 pg×h/mLAdolescent patients
Topical3 μg/g 2 times/day549.29 pg×h/mLAdolescent patients
Topical3 μg/g single dose575.12 pg×h/mLAdolescent patients

The significant difference in AUC values between oral and topical administration routes underscores the importance of route-specific dosing strategies to achieve therapeutic plasma levels while minimizing potential toxicity .

Elimination Half-Life

The elimination half-life (T1/2) of trans-calcitriol has been reported as approximately 25 hours following oral administration of 38 μg three times weekly in adult patients receiving concomitant paclitaxel therapy. This relatively long half-life contributes to sustained therapeutic effects with intermittent dosing regimens .

Clinical Applications

Trans-calcitriol has several established clinical applications, primarily related to its effects on calcium metabolism and bone health.

Management of Hypocalcemia in Dialysis Patients

For patients undergoing chronic renal dialysis, trans-calcitriol is indicated in the management of hypocalcemia and the resultant metabolic bone disease. Clinical studies have demonstrated improved anemia and reduced erythropoietin requirements following medical or surgical intervention for secondary hyperparathyroidism in hemodialysis patients, highlighting the multifaceted benefits of trans-calcitriol therapy .

Treatment of Hypoparathyroidism

Trans-calcitriol is indicated for the management of hypocalcemia and its clinical manifestations in patients with:

  • Postsurgical hypoparathyroidism

  • Idiopathic hypoparathyroidism

  • Pseudohypoparathyroidism

By directly providing the active form of vitamin D, trans-calcitriol bypasses the need for renal activation, which is particularly beneficial in patients with impaired renal function or parathyroid gland activity .

Topical Treatment of Plaque Psoriasis

In addition to its systemic applications, trans-calcitriol is also used topically for the treatment of mild to moderate plaque psoriasis in adults 18 years and older. The topical formulation (marketed as VECTICAL) provides localized effects with minimal systemic absorption, making it suitable for dermatological applications .

Research Developments and Future Directions

Ongoing research continues to expand our understanding of trans-calcitriol's biological effects and potential therapeutic applications.

Anti-Cancer Properties

Multiple studies have investigated the anti-proliferative and pro-differentiation effects of trans-calcitriol and its analogs in various cancer cell lines and animal models. Research has demonstrated that:

  • Trans-calcitriol inhibits the growth of breast cancer cells both in vivo and in vitro

  • It potentiates tumor necrosis factor-alpha expression in response to lipopolysaccharide

  • In prostate cancer cells, it induces apoptosis and inhibits fatty acid synthase expression

  • It can inhibit G1 to S progression in LNCaP prostate cancer cells through p27Kip1 stabilization and Cdk2 mislocalization

These findings suggest potential applications in cancer therapy, particularly when used in combination with traditional chemotherapeutic agents .

Bone Development and Remodeling

Trans-calcitriol plays a complex role in bone development and remodeling through multiple mechanisms. Research has revealed that:

  • It regulates expression of SOST, the sclerosteosis gene, in human osteoblasts

  • It interacts with the Wnt signaling pathway to regulate osteogenic marker gene expression

  • It stimulates expression of amphiregulin, which is involved in normal bone development

  • It modulates the expression of type 2 iodothyronine selenodeiodinase in osteoblastic cells during differentiation

These interactions highlight the intricate relationship between trans-calcitriol and other signaling pathways in maintaining bone health .

Regulatory Mechanisms and Feedback Loops

Research has elucidated several regulatory mechanisms controlling trans-calcitriol metabolism and activity:

  • Fibroblast growth factor 23 (FGF-23) has been identified as a potent regulator of vitamin D metabolism and phosphate homeostasis

  • Targeted ablation of Fgf23 has demonstrated its essential physiological role in phosphate and vitamin D metabolism

  • Leptin has been shown to correct increased gene expression of renal 25-hydroxyvitamin D3-1 alpha-hydroxylase and -24-hydroxylase in leptin-deficient mice

  • Dietary phosphorus deprivation induces 25-hydroxyvitamin D3 1alpha-hydroxylase gene expression

These regulatory mechanisms represent potential targets for therapeutic intervention in disorders of calcium and phosphate metabolism .

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